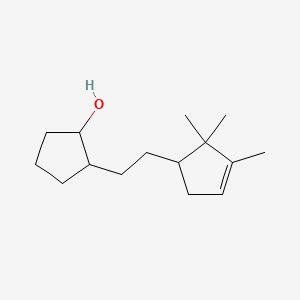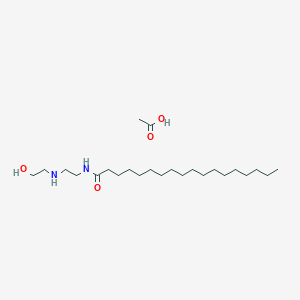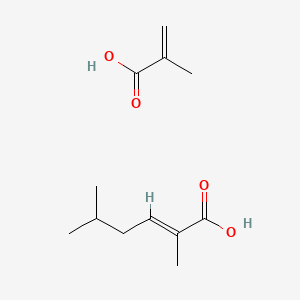
(E)-2,5-dimethylhex-2-enoic acid;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethylhex-2-enoic acid and 2-methylprop-2-enoic acid are organic compounds that belong to the class of carboxylic acids. These compounds are characterized by the presence of a carboxyl group (-COOH) and double bonds within their carbon chains. They are used in various chemical reactions and have applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-dimethylhex-2-enoic acid can be synthesized through the decarboxylation of 2,2-dimethylhexane. This reaction typically requires a catalyst and involves the removal of a carboxyl group from the molecule . The reaction conditions include high temperatures and the presence of a suitable catalyst to facilitate the decarboxylation process.
The acetone cyanohydrin is converted to methacrylamide sulfate using sulfuric acid, which is then hydrolyzed to methacrylic acid . Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .
Industrial Production Methods
Industrial production of 2,5-dimethylhex-2-enoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methacrylic acid is produced on an industrial scale primarily through the acetone cyanohydrin route, which is widely used due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2,5-dimethylhex-2-enoic acid and 2-methylprop-2-enoic acid undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert these acids to their corresponding alcohols.
Substitution: These compounds can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
2,5-dimethylhex-2-enoic acid and 2-methylprop-2-enoic acid have diverse applications in scientific research:
Biology: They are studied for their potential biological activities and interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with molecular targets and pathways within biological systems. For example, methacrylic acid can polymerize to form poly(methyl methacrylate), which is used in various applications due to its stability and biocompatibility . The specific molecular targets and pathways depend on the context of their use and the specific reactions they undergo.
Comparación Con Compuestos Similares
Similar Compounds
2,2-dimethylhex-5-enoic acid: Similar in structure but differs in the position of the double bond and methyl groups.
Pentenoic acids: These acids have similar carbon chain lengths but differ in the position of the double bond and functional groups.
Uniqueness
2,5-dimethylhex-2-enoic acid and 2-methylprop-2-enoic acid are unique due to their specific structural features and reactivity. Methacrylic acid, in particular, is notable for its ability to polymerize and form stable polymers used in various applications .
Propiedades
Fórmula molecular |
C12H20O4 |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
(E)-2,5-dimethylhex-2-enoic acid;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H14O2.C4H6O2/c1-6(2)4-5-7(3)8(9)10;1-3(2)4(5)6/h5-6H,4H2,1-3H3,(H,9,10);1H2,2H3,(H,5,6)/b7-5+; |
Clave InChI |
BVRCPZJGPJNISF-GZOLSCHFSA-N |
SMILES isomérico |
CC(C)C/C=C(\C)/C(=O)O.CC(=C)C(=O)O |
SMILES canónico |
CC(C)CC=C(C)C(=O)O.CC(=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


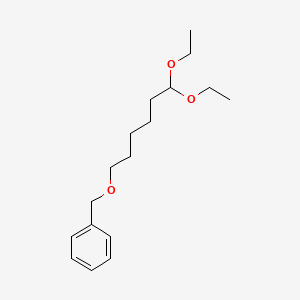
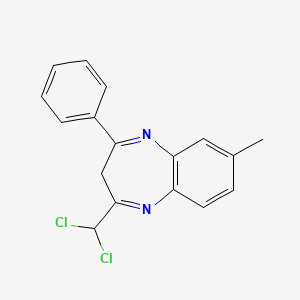
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
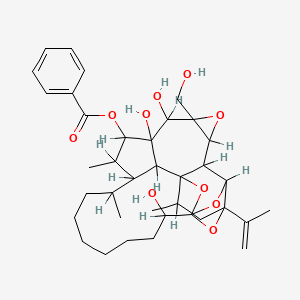


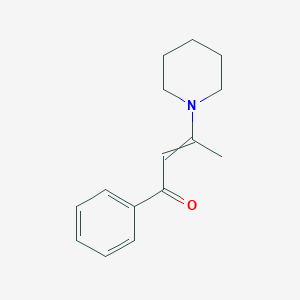

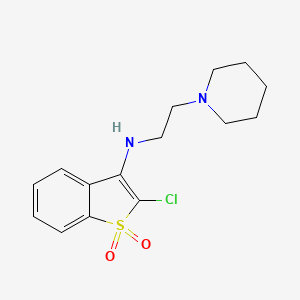

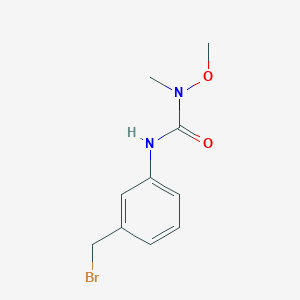
![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)
